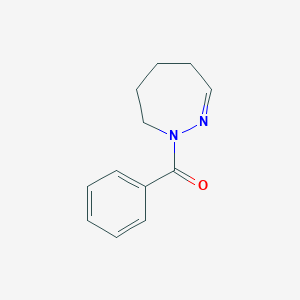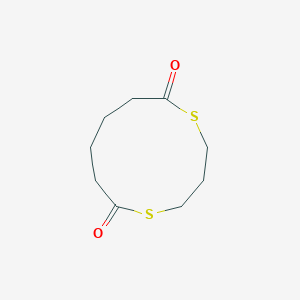
1,5-Dithiacycloundecane-6,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dithiacycloundecane-6,11-dione is a chemical compound with a unique structure that includes two sulfur atoms and two ketone groups within an eleven-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dithiacycloundecane-6,11-dione typically involves the cyclization of appropriate precursors containing sulfur and carbonyl groups. One common method is the reaction of dithiols with diketones under acidic or basic conditions to form the desired cyclic structure. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate cyclization.
Catalysts: Acidic or basic catalysts to promote the reaction.
Solvents: Organic solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Materials: High-purity dithiols and diketones.
Reaction Control: Automated systems to monitor and control reaction parameters.
Purification: Techniques such as distillation or recrystallization to obtain pure product.
Chemical Reactions Analysis
Types of Reactions
1,5-Dithiacycloundecane-6,11-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone groups can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Solvents: Polar solvents such as acetonitrile or dimethyl sulfoxide.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,5-Dithiacycloundecane-6,11-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,5-Dithiacycloundecane-6,11-dione involves its interaction with various molecular targets. The sulfur atoms can form strong bonds with metal ions, making it useful in catalysis. The ketone groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiacyclohexane: A smaller ring structure with similar sulfur-containing features.
1,3-Dioxacycloundecane: A similar eleven-membered ring but with oxygen atoms instead of sulfur.
1,3-Dithiane: A six-membered ring with two sulfur atoms.
Uniqueness
1,5-Dithiacycloundecane-6,11-dione is unique due to its larger ring size and the presence of both sulfur and ketone groups. This combination provides distinct chemical properties and reactivity compared to smaller or oxygen-containing analogs.
Properties
CAS No. |
89863-25-2 |
|---|---|
Molecular Formula |
C9H14O2S2 |
Molecular Weight |
218.3 g/mol |
IUPAC Name |
1,5-dithiacycloundecane-6,11-dione |
InChI |
InChI=1S/C9H14O2S2/c10-8-4-1-2-5-9(11)13-7-3-6-12-8/h1-7H2 |
InChI Key |
HIZVKYONDRQURO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)SCCCSC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


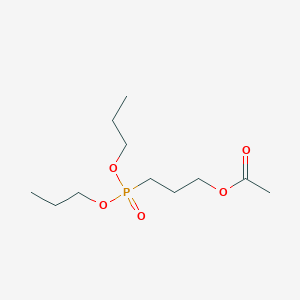


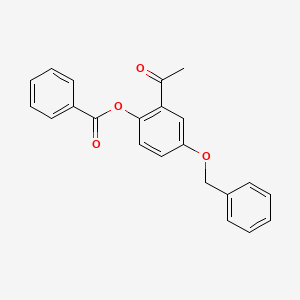
![Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester](/img/structure/B14396320.png)
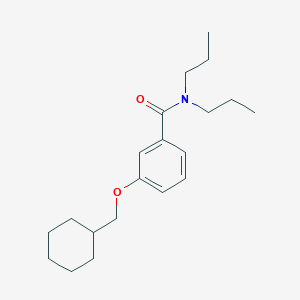

![2-[4-(Chloromethyl)phenyl]-6-nitro-1,3-benzoxazole](/img/structure/B14396339.png)

![4-[2-Oxo-2-(thiophen-2-yl)ethyl]benzonitrile](/img/structure/B14396345.png)
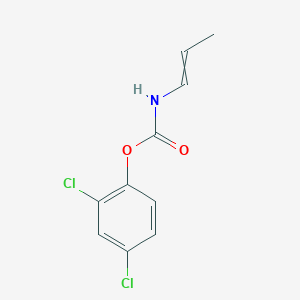

![(1H-Indeno[2,1-b]pyridin-9-yl)(phenyl)methanone](/img/structure/B14396359.png)
